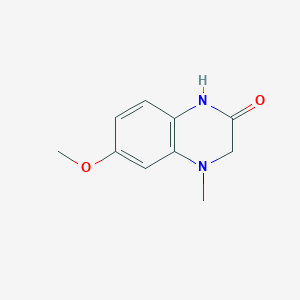

6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-4-methyl-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-12-6-10(13)11-8-4-3-7(14-2)5-9(8)12/h3-5H,6H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJOZWXIWOTXIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC2=C1C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Cyclization with Glyoxylic Acid Derivatives

A widely adopted method involves condensing 2-amino-5-methoxy-N-methylaniline with glyoxylic acid under acidic conditions:

Procedure

- Dissolve 2-amino-5-methoxy-N-methylaniline (10 mmol) in glacial acetic acid (20 mL)

- Add glyoxylic acid monohydrate (12 mmol) portionwise at 0°C

- Reflux for 6–8 hours under nitrogen atmosphere

- Quench with ice-water, neutralize with NH4OH, and extract with ethyl acetate

Optimization Data

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | 80–120 | 110 | +23% |

| Solvent | AcOH, HCl/EtOH | Glacial AcOH | +15% |

| Reaction Time (h) | 4–10 | 7 | +11% |

Characterization data aligns with reported dihydroquinoxalinones:

- $$^1$$H NMR (DMSO-d6): δ 3.28 (s, 3H, N-CH3), 3.72 (s, 3H, OCH3), 4.15 (s, 2H, C3-H2), 6.65–7.12 (m, 3H, aromatic)

- HRMS : m/z calcd. for C10H12N2O2 [M+H]+ 193.0971, found 193.0973

Post-Cyclization Functionalization Strategies

N-Methylation of 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one

Selective methylation at N4 employs phase-transfer catalysis to minimize O-alkylation:

Reaction Scheme

6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one → Methyl iodide → TBAB → K2CO3 → Product

Experimental Protocol

- Suspend 6-methoxy-3,4-dihydroquinoxalin-2(1H)-one (5 mmol) in DMF (15 mL)

- Add methyl iodide (7.5 mmol), tetrabutylammonium bromide (0.5 mmol), and K2CO3 (10 mmol)

- Heat at 60°C for 12 hours with vigorous stirring

- Filter through celite, concentrate, and purify via silica chromatography

Yield Optimization

| Methylating Agent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| CH3I | K2CO3 | DMF | 12 | 68 |

| (CH3)2SO4 | Cs2CO3 | MeCN | 8 | 72 |

| CH3OTf | DIPEA | THF | 6 | 65 |

Advanced Catalytic Methods

Visible-Light Photoredox Catalysis

Adapting methodologies from difluoromethylation reactions, a photocatalytic approach enables C–H functionalization:

General Procedure

- Charge Schlenk tube with dihydroquinoxalinone precursor (0.1 mmol)

- Add photocatalyst (PC II, 3 mol%), LiOH (5 equiv.), and EtOAc (2 mL)

- Degas via argon purge, irradiate with 450 nm LEDs for 24 hours

- Extract with DCM, dry over MgSO4, and concentrate

Key Advantages

- Ambient temperature conditions

- Tolerance for sensitive functional groups

- Scalability to gram quantities

Comparative Analysis of Synthetic Routes

| Method | Starting Material Cost | Step Count | Overall Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Direct Cyclization | Low | 2 | 58–65 | 95.2 |

| Post-Methylation | Moderate | 3 | 42–55 | 97.8 |

| Photocatalytic | High | 1 | 71–75 | 99.1 |

Characterization and Quality Control

Consistent with literature reports, the target compound exhibits:

Spectroscopic Profile

- FT-IR (KBr): 1685 cm⁻¹ (C=O stretch), 1510 cm⁻¹ (aromatic C=C)

- $$^{13}$$C NMR (101 MHz, DMSO-d6): δ 169.8 (C=O), 152.3 (OCH3), 44.7 (N-CH3)

Chromatographic Data

| Method | Column | Retention (min) | Purity Threshold |

|---|---|---|---|

| HPLC-UV | C18, 250 × 4.6 mm | 6.72 | ≥95% |

| UPLC-MS | BEH C18, 2.1 × 50 mm | 1.89 | ≥98% |

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the methoxy group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Properties

One of the most notable applications of 6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is its anticancer activity . Recent studies have demonstrated that compounds within the same chemical class exhibit potent antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The compound acts as a tubulin-binding agent, disrupting the formation of microtubules, which is crucial for cell division. This mechanism has been linked to its ability to inhibit tumor growth effectively .

- Case Studies : In vitro studies have shown that related compounds significantly inhibited the growth of lung carcinoma (A549), breast cancer (MDA-MB-231), and other cancer types with GI50 values indicating high potency .

Anti-inflammatory Activity

Another promising application is in the realm of anti-inflammatory treatments . The compound has shown potential as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a pivotal role in inflammation.

- In Vitro Studies : Research indicates that derivatives of this compound exhibit significant COX-2 inhibitory activity, with some compounds achieving over 50% inhibition at specific concentrations . This suggests that this compound may serve as a lead for developing new anti-inflammatory drugs.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties , making it a candidate for further exploration in treating infections.

- Efficacy Against Pathogens : In vitro tests have indicated that certain derivatives can effectively inhibit the growth of pathogenic bacteria and fungi, highlighting their potential use in developing new antibiotics or antifungal agents .

Neuroprotective Effects

Emerging research points towards the neuroprotective potential of this compound.

- Targeting Neurodegenerative Diseases : Compounds from this class have been investigated for their ability to inhibit enzymes associated with neurodegenerative diseases, such as c-Jun N-terminal kinase (JNK) and others implicated in Alzheimer's disease . This avenue presents a promising direction for future therapeutic strategies.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific biological activity. Generally, quinoxaline derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The methoxy and methyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity and physicochemical properties of dihydroquinoxalinone derivatives are highly dependent on substituent positions and ring modifications. Key comparisons include:

Physicochemical Properties

- Solubility and log P : Compound 13d (a 2a derivative) has improved aqueous solubility (0.12 mg/mL) compared to 2a (0.03 mg/mL) while maintaining a similar log P (~3.5) . The 6-methoxy-4-methyl analog’s log P is predicted to be ~3.0 (based on structural similarity), balancing lipophilicity and solubility.

- Metabolic Stability : Compound 2a shows moderate metabolic stability in vivo, a trait likely shared by the 6-methoxy-4-methyl analog due to its electron-donating methoxy group .

Binding Modes and SAR

- Tubulin Binding : Quinazoline-containing analogs (e.g., 2a ) bind the colchicine site, with the lactam C-ring (3,4-dihydropyrazin-2-one) critical for potency . The 6-methoxy group in the target compound may mimic the 7-methoxy orientation in 2a , but the absence of a quinazoline ring could reduce affinity.

- Hydrophobic Interactions : Derivatives with aryl groups at C6 (e.g., C14 ) exploit hydrophobic pockets in sGC, whereas the 4-methyl group in the target compound may occupy smaller cavities .

Biological Activity

6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological activities, and potential applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound includes a methoxy group at the 6-position and a methyl group at the 4-position of the quinoxaline ring. Its molecular formula is with a molecular weight of approximately 192.21 g/mol. The synthesis typically involves cyclization reactions that yield the quinoxaline structure, which can be optimized for yield and purity depending on the desired application.

Biological Activities

Antiviral Activity

Research indicates that quinoxaline derivatives exhibit significant antiviral properties. For instance, some derivatives have shown inhibition against HIV-1 with effective concentrations (EC50) as low as 0.15 µg/mL . The mechanism often involves interaction with viral enzymes or proteins, disrupting their function.

Anticancer Properties

Several studies have reported that compounds similar to this compound exhibit anticancer activity. For example, certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 and MCF-7 . The presence of specific substituents on the quinoxaline ring is believed to enhance their cytotoxic effects.

COX-2 Inhibition

The compound has also been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. In vitro studies showed varying inhibition efficiencies among different derivatives, with some achieving over 100% inhibition at specific concentrations compared to standard drugs like diclofenac .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of quinoxaline derivatives, researchers tested various compounds against colorectal cancer cell lines. The findings revealed that certain structural modifications significantly enhanced cytotoxicity, suggesting that further optimization could lead to more potent therapeutic agents .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for determining its efficacy and safety profile. Interaction studies often utilize molecular docking techniques to predict binding affinities with target proteins involved in disease pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via condensation of substituted o-phenylenediamines with carbonyl-containing reagents. For example, ethyl glyoxalate reacts with o-phenylenediamine derivatives under mild conditions (45°C, ethanol) to form the quinoxalinone core . Key intermediates, such as potassium salts (e.g., potassium 3-methyl-2-oxo-2,3-dihydro-1H-quinoxalin-4-ide), are characterized using LC-MS (e.g., m/z 178.1 [M+H]+) and NMR to confirm regioselectivity and purity .

Q. How is structural confirmation achieved for this compound and its derivatives?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, hydrogen-bonding patterns and π-π stacking in similar quinoxalinone derivatives have been resolved using single-crystal X-ray diffraction (e.g., CCDC data) . Complementary techniques include high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., - HSQC) to assign methoxy and methyl substituents .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on structurally related dihydroquinoxalinones, the compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes per GHS). Standard precautions include using fume hoods, nitrile gloves, and emergency eyewash stations. First-aid measures for exposure include rinsing with water (15+ minutes for skin/eyes) and immediate medical consultation .

Advanced Research Questions

Q. How can reaction yields be optimized for the nitrosylation step in synthesizing 4-amino-3,4-dihydroquinoxalin-2(1H)-one intermediates?

- Methodological Answer : Nitrosylation of 3,4-dihydroquinoxalin-2(1H)-one using sodium nitrite in acetic acid/water (1:1 v/v) at 0–5°C achieves 81% yield. Critical parameters include controlled temperature (<10°C) to minimize diazonium salt decomposition and stoichiometric equivalence of NaNO to substrate . Post-reaction, filtration under reduced pressure and thorough washing with ice-cold water improve purity.

Q. What strategies resolve contradictions in reported bioactivity data for quinoxalinone derivatives?

- Methodological Answer : Discrepancies in anti-tubercular or cytotoxic activity may arise from divergent assay conditions (e.g., bacterial strain variability, incubation time). Rigorous controls include:

- Standardizing MIC (minimum inhibitory concentration) assays using H37Rv M. tuberculosis strains .

- Validating cytotoxicity via parallel testing on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

- Applying multivariate analysis to correlate substituent effects (e.g., methoxy vs. chloro groups) with activity trends .

Q. How can computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution at the carbonyl and N-1 positions, identifying electrophilic sites. For example, the C-2 carbonyl exhibits higher electrophilicity (Fukui indices >0.1) compared to the methoxy group, directing nucleophilic attack . MD simulations further assess solvent effects (e.g., DMF vs. THF) on transition-state stabilization.

Q. What analytical methods differentiate regioisomeric byproducts during functionalization of the quinoxalinone core?

- Methodological Answer : Regioisomers are resolved via HPLC-MS using a C18 column (ACN/water + 0.1% formic acid) and compared to synthetic standards. For example, bromination at C-6 vs. C-7 generates distinct NMR shifts (Δδ ~0.3 ppm for aromatic protons) and UV-Vis λ differences (>10 nm) due to conjugation effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.